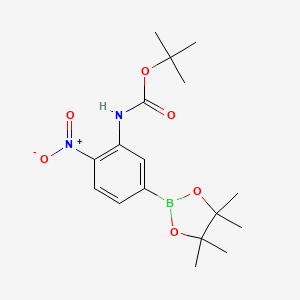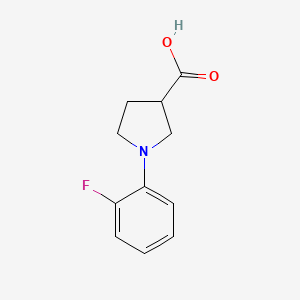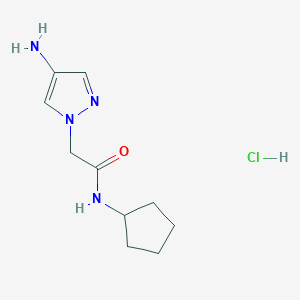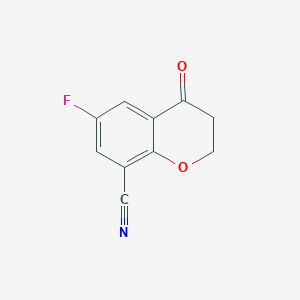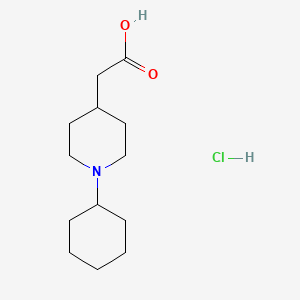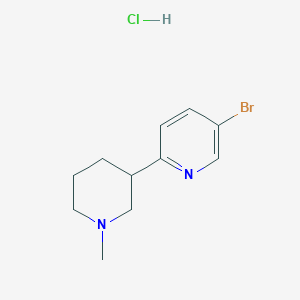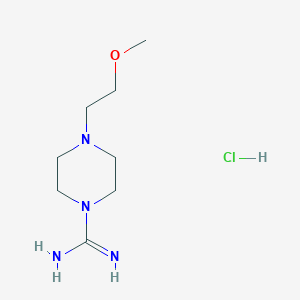
SIRT-IN-1
描述
SIRT-IN-1 是一种有效的 sirtuin 酶抑制剂,专门针对 SIRT1、SIRT2 和 SIRT3。Sirtuins 是一类 NAD± 依赖性脱乙酰酶,参与各种细胞过程,包括衰老、代谢和抗逆性。 This compound 由于其在癌症、神经退行性疾病和代谢综合征等疾病中的潜在治疗应用而被研究 .
作用机制
SIRT-IN-1 通过抑制 sirtuin 酶的活性发挥其作用。它与酶的催化位点结合,阻止靶蛋白的脱乙酰作用。 这种抑制作用会导致乙酰化蛋白的积累,这会影响各种细胞途径,包括基因表达、代谢和应激反应 .
生化分析
Biochemical Properties
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide plays a significant role in biochemical reactions by inhibiting the activity of sirtuins, specifically SIRT1, SIRT2, and SIRT3. Sirtuins are NAD±dependent deacetylases involved in the regulation of aging, metabolism, and stress resistance. The compound binds to the nicotinamide C-pocket of these enzymes, thereby inhibiting their deacetylase activity . This interaction is crucial for studying the biological roles of sirtuins and their potential as therapeutic targets.
Cellular Effects
The effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. By inhibiting sirtuins, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of SIRT1 can lead to increased acetylation of p53, a tumor suppressor protein, thereby affecting cell cycle regulation and apoptosis . Additionally, the compound’s impact on SIRT3 can alter mitochondrial function and oxidative stress response, highlighting its potential in studying metabolic and neurodegenerative disorders.
Molecular Mechanism
At the molecular level, 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide exerts its effects by binding to the active sites of sirtuins. The compound’s carboxamide group interacts with the nicotinamide C-pocket, while the aliphatic portions extend through the substrate channel . This binding inhibits the deacetylase activity of sirtuins, leading to changes in gene expression and protein function. The inhibition of sirtuins by this compound is a key mechanism for exploring their roles in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide can change over time. The compound is stable when stored at recommended conditions, such as -20ºC in lyophilized powder form . Its long-term effects on cellular function can vary depending on the duration of exposure and experimental conditions. Studies have shown that prolonged inhibition of sirtuins can lead to sustained changes in gene expression and metabolic pathways, which are crucial for understanding the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits sirtuin activity without causing significant toxicity . Higher doses can lead to adverse effects, such as hepatotoxicity and altered metabolic function. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide is involved in metabolic pathways regulated by sirtuins. By inhibiting SIRT1, SIRT2, and SIRT3, the compound affects pathways related to aging, metabolism, and stress resistance . For example, inhibition of SIRT3 can impact mitochondrial metabolism and reactive oxygen species (ROS) production, which are critical for cellular energy homeostasis and oxidative stress response.
Transport and Distribution
The transport and distribution of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Understanding its transport and distribution is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide is primarily within the nucleus and mitochondria, where sirtuins are localized . The compound’s ability to target these organelles is essential for its inhibitory effects on sirtuin activity. Additionally, post-translational modifications and targeting signals may influence its localization and function within specific cellular compartments.
准备方法
合成路线和反应条件
SIRT-IN-1 的合成涉及多个步骤,从关键中间体的制备开始。一种常见的合成路线包括使用特定试剂和催化剂来实现所需的化学转化。 例如,合成可能涉及使用噻唑类衍生物,这些衍生物以其高活化能力而闻名 .
工业生产方法
This compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这可能包括使用连续流动反应器和先进的纯化技术来分离最终产物。 该工艺旨在具有成本效益且可扩展,以用于商业生产 .
化学反应分析
反应类型
SIRT-IN-1 会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其生物活性至关重要。
常用试剂和条件
与 this compound 反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件得到精心控制以实现所需的转化,例如温度、压力和溶剂选择 .
主要形成的产物
This compound 反应中形成的主要产物取决于所用特定反应条件和试剂。 例如,氧化反应可能生成氧化衍生物,而取代反应可以将新的官能团引入分子中 .
科学研究应用
SIRT-IN-1 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 sirtuins 在各种化学过程中的作用。
生物学: 研究其对细胞过程的影响,如衰老、代谢和抗逆性。
医学: 探索其在治疗癌症、神经退行性疾病和代谢综合征中的潜在治疗应用。
相似化合物的比较
类似化合物
与 SIRT-IN-1 类似的化合物包括其他 sirtuin 抑制剂,如 sirtinol、EX-527 和 cambinol。 这些化合物也靶向 sirtuin 酶,但它们在特异性、效力和生物学效应方面可能有所不同 .
This compound 的独特性
This compound 由于其对 SIRT1、SIRT2 和 SIRT3 的高效力和选择性而独一无二。据显示它对细胞过程有重大影响,并且在各种疾病中具有潜在的治疗应用。 其独特的化学结构和作用机制使其成为科学研究和药物开发的宝贵工具 .
属性
IUPAC Name |
4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKBHVNVJWICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)
